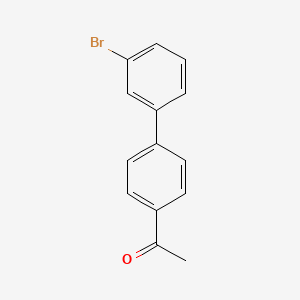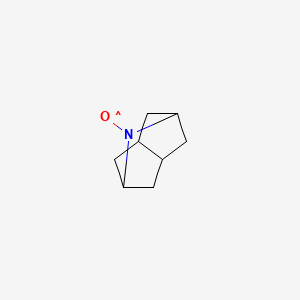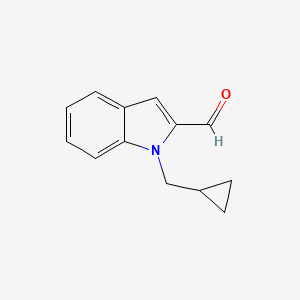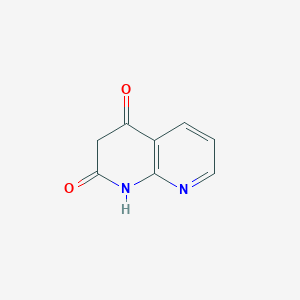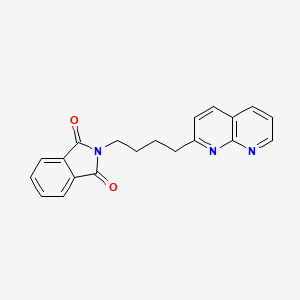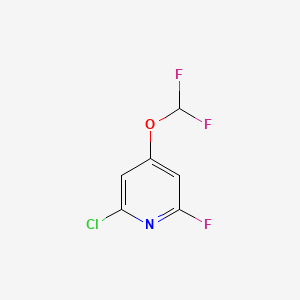
Pyridine, 2-chloro-4-(difluoromethoxy)-6-fluoro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyridine, 2-chloro-4-(difluoromethoxy)-6-fluoro- is a heterocyclic aromatic organic compound. It is a derivative of pyridine, which is a basic nitrogen-containing six-membered ring. The presence of chlorine, fluorine, and difluoromethoxy groups in the pyridine ring significantly alters its chemical properties and reactivity, making it a compound of interest in various fields of scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method involves the nucleophilic substitution reaction where a suitable pyridine derivative is treated with reagents such as chlorinating agents, fluorinating agents, and difluoromethoxy sources under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. These processes often include the use of catalysts, high-pressure reactors, and purification techniques such as distillation and crystallization to obtain the desired product in large quantities .
Analyse Chemischer Reaktionen
Types of Reactions
Pyridine, 2-chloro-4-(difluoromethoxy)-6-fluoro- undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro and fluoro groups can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering the oxidation state of the substituents.
Coupling Reactions: It can undergo coupling reactions to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as amines and thiols, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. Reaction conditions typically involve solvents like dichloromethane or ethanol and may require heating or cooling to specific temperatures .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation reactions may produce pyridine N-oxides .
Wissenschaftliche Forschungsanwendungen
Pyridine, 2-chloro-4-(difluoromethoxy)-6-fluoro- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of Pyridine, 2-chloro-4-(difluoromethoxy)-6-fluoro- involves its interaction with specific molecular targets and pathways. The presence of electronegative substituents like chlorine and fluorine can influence its binding affinity to enzymes and receptors, thereby modulating biological activities. The exact pathways and targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Pyridine, 2-chloro-4-(difluoromethoxy)-5-methyl-
- Pyridine, 2-chloro-4-(difluoromethoxy)-5-(trifluoromethyl)-
- Pyridine, 2-chloro-4-(difluoromethoxy)-6-(methylsulfonyl)-
Uniqueness
Pyridine, 2-chloro-4-(difluoromethoxy)-6-fluoro- is unique due to the specific arrangement of its substituents, which imparts distinct chemical and physical properties. This uniqueness can result in different reactivity patterns and biological activities compared to its analogs .
Eigenschaften
Molekularformel |
C6H3ClF3NO |
|---|---|
Molekulargewicht |
197.54 g/mol |
IUPAC-Name |
2-chloro-4-(difluoromethoxy)-6-fluoropyridine |
InChI |
InChI=1S/C6H3ClF3NO/c7-4-1-3(12-6(9)10)2-5(8)11-4/h1-2,6H |
InChI-Schlüssel |
GBWKODCFURVBFB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(N=C1F)Cl)OC(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


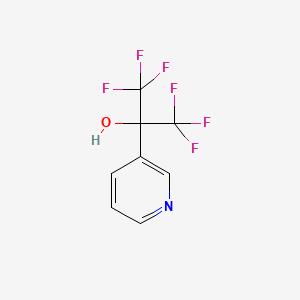

![Imidazo[1,5-a]pyrazine-7(1H)-carboxylic acid, 2-(3-bromophenyl)hexahydro-3-oxo-, 1,1-dimethylethyl ester](/img/structure/B15221197.png)



![2-(6-Amino-5-cyano-3-(p-tolyl)-1,4-dihydropyrano[2,3-c]pyrazol-4-yl)phenyl morpholine-4-carboxylate](/img/structure/B15221221.png)
![1,2-Dihydro-3H-pyrazolo[4,3-c]pyridin-3-one hydrochloride](/img/structure/B15221224.png)
